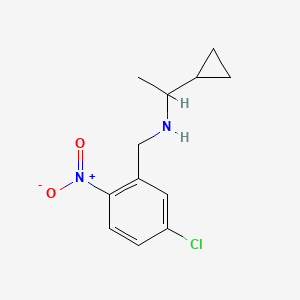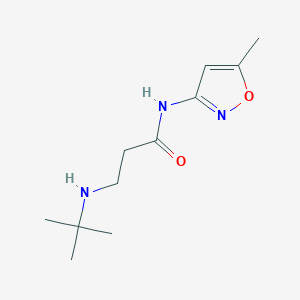
3-amino-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-amino-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide typically involves the use of Suzuki–Miyaura coupling reactions . This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-amino-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
3-amino-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used in the synthesis of various organic compounds and as a building block in chemical reactions.
Biology: It is studied for its potential biological activities, including anti-tubercular properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. In the context of its anti-tubercular activity, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall
Properties
Molecular Formula |
C12H11IN4O |
|---|---|
Molecular Weight |
354.15 g/mol |
IUPAC Name |
3-amino-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H11IN4O/c1-7-2-3-8(6-9(7)13)17-12(18)10-11(14)16-5-4-15-10/h2-6H,1H3,(H2,14,16)(H,17,18) |
InChI Key |
VRTVMXZTKPEPAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[3-methyl-4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B14917017.png)


![4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol](/img/structure/B14917026.png)
![2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B14917027.png)
![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B14917032.png)

![(1R,3r,5S)-Ethyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14917050.png)
![Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14917054.png)




